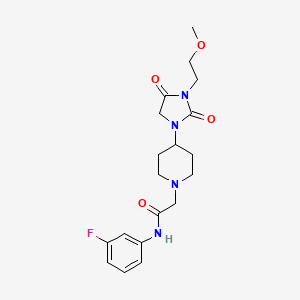
N-(3-fluorophenyl)-2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H25FN4O4 and its molecular weight is 392.431. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-fluorophenyl)-2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the following components:
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Piperidine ring : Commonly found in many pharmacologically active compounds, contributing to its biological interactions.
- Dioxoimidazolidin moiety : Potentially involved in metabolic pathways and interactions with biological targets.
Molecular Formula : C₁₈H₂₃F N₄O₃
The biological activity of this compound appears to be multifaceted:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) evaluated its efficacy using a panel of 60 human tumor cell lines. The compound demonstrated a mean GI50 (the concentration required to inhibit cell growth by 50%) value of approximately 15.72 µM, indicating strong potential as an anticancer agent .
- Selectivity Profile : The compound showed varying degrees of selectivity across different cancer types. For instance, it exhibited the highest sensitivity against non-small cell lung cancer (HOP-62) and colon cancer (COLO 205), with selectivity indices indicating a preference for these cell lines over others .
- Mechanistic Insights : The presence of the dioxoimidazolidin structure suggests that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation. Further studies are needed to elucidate the specific molecular targets and pathways affected by this compound.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:
- Absorption and Distribution : The lipophilic nature of the compound implies good absorption characteristics; however, detailed studies on bioavailability are required.
- Metabolism : Initial assessments suggest that metabolic pathways may involve cytochrome P450 enzymes, common for compounds with similar structures.
- Excretion : Further research is necessary to determine the excretion routes and half-life of the compound.
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into potential applications:
These findings underscore the need for further investigation into the specific effects of this compound across various cancer types.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-[4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O4/c1-28-10-9-23-18(26)13-24(19(23)27)16-5-7-22(8-6-16)12-17(25)21-15-4-2-3-14(20)11-15/h2-4,11,16H,5-10,12-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQNNLFHWOFGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)CC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














